REACTION_SMILES
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[C:20](=[O:21])([OH:22])[O-:23].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[N+:6]([O-:7])(=[O:8])[c:9]1[c:10]2[cH:11][cH:12][o:13][c:14](=[O:19])[c:15]2[cH:16][cH:17][cH:18]1.[Na+:24].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:1].[OH2:25].[OH2:2].[Sn:3]([Cl:4])[Cl:5]>>[NH2:6][c:9]1[c:10]2[cH:11][cH:12][o:13][c:14](=[O:19])[c:15]2[cH:16][cH:17][cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=c1occc2c([N+](=O)[O-])cccc12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cccc2c(=O)occc12
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |